molecular formula C14H13NO4S2 B5479769 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid

3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid

Cat. No.: B5479769
M. Wt: 323.4 g/mol
InChI Key: HYHITVNJWDSXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO4S2 It is a derivative of benzoic acid, featuring a sulfamoyl group and a methylsulfanyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-methylsulfanylbenzenesulfonamide with a benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methylphenyl)sulfamoyl]benzoic acid
  • 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid analogues

Uniqueness

This compound is unique due to the presence of both a methylsulfanyl group and a sulfamoyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(3-methylsulfanylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-20-12-6-3-5-11(9-12)15-21(18,19)13-7-2-4-10(8-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHITVNJWDSXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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